![molecular formula C21H17F3N2OS B2653784 N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide CAS No. 896606-60-3](/img/structure/B2653784.png)
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . Thiazoles, which are important heterocyclics, exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide”, involves the use of variable substituents on the thiazole ring . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes . For instance, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened for their in vitro antimicrobial activities .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Scientific Research Applications
Synthesis and Characterization
- N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide derivatives have been synthesized and characterized for potential therapeutic applications. For example, a study discussed the synthesis of various derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Antimicrobial and Antitubercular Activities
- Certain derivatives of this compound have demonstrated promising antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).
- Additionally, various synthesized derivatives have shown effective antimicrobial properties against different bacterial and fungal strains (Wardkhan et al., 2008).
Antioxidant Properties
- Some derivatives of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide have been evaluated for their antioxidant properties, showing promising results in various assays (Gür et al., 2017).
Anticancer Evaluation
- Research has been conducted to evaluate the anticancer activities of certain derivatives, demonstrating potential efficacy against various cancer cell lines (Ravinaik et al., 2021).
Anticonvulsant Activity
- Crystallographic studies of cinnamamide derivatives have been performed to explore their anticonvulsant activity, suggesting that specific structural features may contribute to this property (Żesławska et al., 2017).
Electrophilic and Electronic Properties
- Studies have been conducted on the electron mobility of thiazole oligomers with trifluoromethylphenyl groups, relevant to the field of organic electronics and semiconductors (Ando et al., 2005).
Mechanism of Action
Future Directions
Thiazoles are found in many potent biologically active compounds . Therefore, the future directions in the research of “N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide” and similar compounds may involve further exploration of their biological activities and potential applications in medicine .
properties
IUPAC Name |
(E)-3-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2OS/c22-21(23,24)17-9-7-16(8-10-17)20-26-18(14-28-20)12-13-25-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,27)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKHDTORADAEFP-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)cinnamamide |
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